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Introduction
The Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase and a central

component of the Renin-Angiotensin System (RAS). It plays a critical role in blood pressure

regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by

inactivating the vasodilator bradykinin.[1] Inhibition of ACE is a major therapeutic strategy for

the treatment of hypertension and other cardiovascular disorders.

This document provides a detailed protocol for the in vitro determination of ACE activity and the

screening of ACE inhibitors using the synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL).

The assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and

the dipeptide His-Leu.[2][3] The amount of HA produced is directly proportional to the ACE

activity and can be quantified using various methods, including High-Performance Liquid

Chromatography (HPLC) and spectrophotometry.

Principle of the Assay
The fundamental principle of this assay is the ACE-catalyzed hydrolysis of the substrate p-
Hydroxyhippuryl-His-Leu (HHL). ACE cleaves the peptide bond between the phenylalanine

and glycine residues of HHL, releasing hippuric acid (HA) and the dipeptide histidyl-leucine

(HL). The concentration of the liberated HA is then measured to determine the enzymatic
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activity. This can be achieved through physical separation and quantification by reverse-phase

HPLC or by colorimetric methods following a chemical reaction.
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
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Caption: General experimental workflow for the ACE assay using HHL substrate.

Materials and Reagents
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

p-Hydroxyhippuryl-His-Leu (HHL) (e.g., Sigma-Aldrich)

Hippuric Acid (HA) (e.g., Sigma-Aldrich)

Captopril (positive control inhibitor) (e.g., Sigma-Aldrich)

Sodium Borate

Sodium Chloride (NaCl)

Hydrochloric Acid (HCl)

Ethyl Acetate

Acetonitrile (HPLC grade)

Trifluoroacetic Acid (TFA) (HPLC grade)

Pyridine

Benzene Sulfonyl Chloride

Deionized Water

Microcentrifuge tubes

Pipettes and tips

Water bath or incubator (37°C)

Vortex mixer

Centrifuge
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HPLC system with a C18 column and UV detector, or a spectrophotometer/microplate reader

Detailed Experimental Protocol
This protocol is based on the widely used method by Cushman and Cheung, with modifications

for different detection techniques.

Preparation of Reagents
Assay Buffer (0.1 M Sodium Borate Buffer with 0.3 M NaCl, pH 8.3): Dissolve 3.81 g of

sodium borate and 17.53 g of NaCl in approximately 900 mL of deionized water. Adjust the

pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 1 L with deionized water.

Substrate Solution (5 mM HHL): Dissolve 21.6 mg of HHL in 10 mL of the assay buffer.

Prepare this solution fresh daily.

ACE Solution (e.g., 100 mU/mL): Reconstitute lyophilized ACE in the assay buffer to the

desired concentration. The optimal concentration may need to be determined empirically.

Positive Control (Captopril Solution): Prepare a stock solution of captopril (e.g., 1 mM) in

deionized water. Further dilute to desired concentrations for IC50 determination.

Stopping Reagent (1 M HCl): Dilute concentrated HCl with deionized water.

Assay Procedure
Reaction Setup:

For each reaction, prepare a microcentrifuge tube.

Add 50 µL of the assay buffer (for control) or the test inhibitor solution at various

concentrations.

Add 50 µL of the ACE solution to each tube.

Pre-incubation:

Vortex the tubes gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to

interact with the enzyme.
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Initiation of Reaction:

Add 150 µL of the pre-warmed (37°C) HHL substrate solution to each tube to start the

reaction.

Incubation:

Vortex gently and incubate the reaction mixture at 37°C for a defined period (e.g., 30-60

minutes). The incubation time should be optimized to ensure the reaction is in the linear

range.

Termination of Reaction:

Stop the reaction by adding 250 µL of 1 M HCl.

Quantification of Hippuric Acid
Method A: HPLC Quantification

Extraction of Hippuric Acid:

Add 1.5 mL of ethyl acetate to each tube.

Vortex vigorously for 15 seconds.

Centrifuge at 3000 x g for 10 minutes to separate the layers.

Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum

concentrator.

Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the HPLC mobile

phase.

HPLC Analysis:

Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample into the HPLC

system.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA (e.g., 30:70 v/v). The

exact composition may need optimization.

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 228 nm.

Quantification: Determine the concentration of HA in the samples by comparing the peak

area to a standard curve of known HA concentrations.

Method B: Colorimetric Quantification

This method provides a higher-throughput alternative to HPLC.

Color Development:

After stopping the reaction, add pyridine and benzene sulfonyl chloride to the reaction

mixture. The reaction between HA, pyridine, and benzene sulfonyl chloride forms a yellow-

colored product.[4]

Measurement:

Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer or

microplate reader.[4]

Quantification: Determine the concentration of HA by comparing the absorbance to a

standard curve.

Data Analysis
Calculation of ACE Activity: The activity of ACE is calculated based on the amount of HA

produced per unit time.

Calculation of Percent Inhibition: The percentage of ACE inhibition is calculated using the

following formula:
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% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance or peak area of the control (with no inhibitor).

A_sample is the absorbance or peak area in the presence of the test sample/inhibitor.

Determination of IC50: The IC50 value, which is the concentration of an inhibitor required to

inhibit 50% of the ACE activity, is determined by plotting the percent inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Quantitative Data Summary
Parameter Value Substrate

Enzyme
Source

Method Reference

Kinetic

Parameters

Km
30.8 ± 0.1 x

10-6 M
HHL

Porcine Lung

ACE
Colorimetric [5]

Vmax
1.3 ± 0.01 x

10-6 mol/min
HHL

Porcine Lung

ACE
Colorimetric [5]

IC50 Values

of Standard

Inhibitors

Captopril
1.1 ± 0.05 x

10-9 M
HHL

Porcine Lung

ACE
Colorimetric [4]

Lisinopril
2.5 ± 0.03 x

10-9 M
HHL

Porcine Lung

ACE
Colorimetric [4]

Troubleshooting and Considerations
High Background Signal: Ensure complete removal of the HHL substrate during the

extraction step in the HPLC method, as it can interfere with the HA peak.
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Low Signal: The enzyme concentration or incubation time may need to be increased. Ensure

the enzyme is active.

Poor Reproducibility: Ensure accurate pipetting and consistent timing of incubation and

reaction termination.

Sample Interference: For colored or turbid samples in the colorimetric assay, a sample blank

(sample without enzyme) should be included to correct for background absorbance.

Conclusion
The ACE assay using the substrate p-Hydroxyhippuryl-His-Leu is a robust and reliable

method for determining ACE activity and for screening potential inhibitors. The choice between

HPLC and colorimetric detection depends on the required sensitivity, throughput, and available

equipment. This protocol provides a detailed framework for conducting this assay, which can be

adapted and optimized for specific research needs in the field of drug discovery and functional

food development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Application Notes and Protocols for ACE Assay Using
p-Hydroxyhippuryl-His-Leu]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360235#detailed-protocol-for-ace-assay-using-p-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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